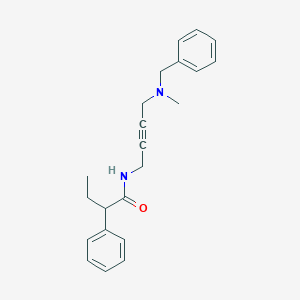

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-phenylbutanamide

Description

Properties

IUPAC Name |

N-[4-[benzyl(methyl)amino]but-2-ynyl]-2-phenylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O/c1-3-21(20-14-8-5-9-15-20)22(25)23-16-10-11-17-24(2)18-19-12-6-4-7-13-19/h4-9,12-15,21H,3,16-18H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHSLFSHRUUICJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC#CCN(C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-phenylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Alkylation: The initial step involves the alkylation of a suitable amine with a propargyl halide to form an intermediate.

Coupling Reaction: The intermediate is then subjected to a coupling reaction with a benzyl halide to introduce the benzyl group.

Amidation: The final step involves the amidation of the resulting compound with a phenylbutanoyl chloride to yield the target compound.

The reaction conditions for these steps typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper salts to facilitate the reactions.

Industrial Production Methods

Industrial production of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-phenylbutanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-phenylbutanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the alkyne group to an alkane.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium azide or sodium methoxide to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium azide in dimethylformamide, sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alkanes.

Substitution: Formation of azides or ethers.

Scientific Research Applications

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-phenylbutanamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural uniqueness is highlighted by comparing it to three analogues from the literature:

Key Observations:

Synthetic Accessibility: The target compound’s synthesis likely involves multi-step reactions due to its alkyne and tertiary amine groups. In contrast, compounds 3a and 3b () are synthesized in one pot with higher yields (80% and 55%), suggesting that the introduction of the alkyne and benzyl(methyl)amino groups may complicate synthesis or reduce yields . The 10% yield of the compound underscores challenges in coupling bulky groups (e.g., tetrahydroacridine) to alkyne linkers .

Functional Group Impact: Tertiary Amine vs. Quaternary Ammonium: The target compound’s benzyl(methyl)amino group may improve solubility in acidic environments compared to the quaternary ammonium in , which could reduce membrane permeability . Alkyne vs.

Table 2: Inferred Properties Based on Structural Features

- Neither property is confirmed in the provided data .

- Solubility : The target compound’s tertiary amine may enhance aqueous solubility relative to 3a and 3b , which lack ionizable groups .

Biological Activity

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-phenylbutanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the compound's biological activity, including its mechanisms, efficacy in various models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-phenylbutanamide can be represented as follows:

This compound features a butynyl group, a benzyl moiety, and an amide functional group, contributing to its biological activity.

Research indicates that compounds similar to N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-phenylbutanamide exhibit various biological activities through multiple mechanisms:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies on related compounds indicate that modifications at the benzyl or butanamide sites can enhance anticancer potency. For instance, derivatives with specific substituents have demonstrated significant activity against human leukemia (U-937) and melanoma (SK-MEL-1) cell lines with IC50 values ranging from 5.7 to 12.2 μM .

- Anticonvulsant Effects : Similar structural analogs have been evaluated for their anticonvulsant properties. Compounds with a benzylamine structure have been reported to exhibit anticonvulsant activity in maximal electroshock seizure models, with effective doses (ED50) lower than traditional anticonvulsants like phenobarbital .

- Antimicrobial Activity : Some derivatives have also shown antimicrobial and antibiofilm properties, indicating a broad spectrum of biological activity .

Structure-Activity Relationship (SAR)

The biological activity of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-phenylbutanamide can be significantly influenced by structural modifications:

1. Anticancer Activity Evaluation

In a study evaluating the anticancer effects of various benzylamine derivatives, N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-phenylbutanamide was tested against U-937 cells. The compound induced apoptosis in a time-dependent manner while not affecting tubulin polymerization, suggesting alternative targets for its mechanism of action .

2. Anticonvulsant Studies

A series of compounds structurally related to N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-phenylbutanamide were assessed for anticonvulsant properties using the maximal electroshock seizure model. The results indicated that specific modifications could lead to compounds with enhanced efficacy compared to existing treatments .

Q & A

Q. Q1. What are the recommended synthetic pathways for N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-phenylbutanamide, and how can purity be optimized?

Methodological Answer: The compound’s synthesis typically involves multi-step organic reactions, including amide bond formation and alkyne functionalization. Key steps may include:

- Step 1: Preparation of the but-2-yn-1-yl backbone via Sonogashira coupling or alkyne alkylation.

- Step 2: Introduction of the benzyl(methyl)amino group via nucleophilic substitution or reductive amination.

- Step 3: Amide coupling between the activated carboxylic acid (e.g., 2-phenylbutanoyl chloride) and the amine intermediate.

Purity optimization requires:

- Chromatography: Use of flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for intermediate purification.

- Recrystallization: Solvent selection (e.g., ethanol/water) based on solubility data to isolate the final product.

- Analytical Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., absence of residual solvent peaks in H NMR) .

Q. Q2. How is the molecular structure of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-phenylbutanamide validated experimentally?

Methodological Answer: Structural validation employs:

- Single-Crystal X-ray Diffraction (SC-XRD): If crystallizable, SC-XRD provides definitive bond lengths, angles, and stereochemistry. For example, related butanamide derivatives crystallize in monoclinic systems (space group C2/c) with hydrogen bonding (e.g., O–H⋯N interactions) .

- Spectroscopic Techniques:

- H/C NMR: Assign peaks to confirm substituent connectivity (e.g., benzyl protons at δ 7.2–7.4 ppm, alkyne protons absent due to symmetry).

- FTIR: Identify amide C=O stretches (~1650–1680 cm) and alkyne C≡C stretches (~2100–2260 cm) .

Table 1: Example Crystallographic Data for Analogous Compounds

| Parameter | Value (Example) | Source |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | C2/c | |

| a, b, c (Å) | 41.307, 4.5993, 12.2229 | |

| β (°) | 93.653 |

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in biological activity data for N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-phenylbutanamide across assays?

Methodological Answer: Contradictions may arise from assay conditions or structural modifications. Strategies include:

- Dose-Response Curves: Test across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Metabolic Stability Analysis: Use liver microsomes or hepatocytes to assess if metabolites interfere with activity .

- Target Specificity Profiling: Employ kinase/GPCR panels to rule off-target effects. For example, related sulfonamide derivatives show divergent activity due to minor substituent changes .

Q. Q4. What computational methods are suitable for predicting the binding mode of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-phenylbutanamide to its target?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Glide with homology models or X-ray structures (e.g., PDB entries). Prioritize docking poses with conserved hydrogen bonds (e.g., amide–active site residues) .

- Molecular Dynamics (MD): Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability. Analyze root-mean-square deviation (RMSD) of ligand-protein complexes .

- Free Energy Calculations: Apply MM-PBSA/GBSA to estimate binding affinity differences between analogs .

Q. Q5. How can synthetic yields of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-phenylbutanamide be improved while minimizing byproducts?

Methodological Answer:

- Catalyst Optimization: Screen Pd/Cu catalysts for alkyne coupling steps (e.g., Sonogashira) to reduce homocoupling byproducts.

- Temperature Control: Use microwave-assisted synthesis for precise heating (e.g., 80°C for 30 minutes) to accelerate reactions and suppress degradation .

- In Situ Monitoring: Employ FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Table 2: Example Reaction Optimization Parameters

| Parameter | Condition A | Condition B |

|---|---|---|

| Catalyst | Pd(PPh) | CuI/Pd(OAc) |

| Solvent | DMF | THF |

| Yield (%) | 62 | 78 |

| Byproducts (%) | 15 | 5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.